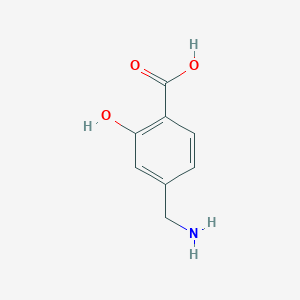

4-(Aminomethyl)-2-hydroxybenzoic acid

Description

Properties

IUPAC Name |

4-(aminomethyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,10H,4,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUJGTSNOHLCRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Aminomethyl)-2-hydroxybenzoic acid, also known as 4-aminomethylsalicylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₉NO₂

- Molecular Weight : 151.16 g/mol

- CAS Number : 2372-50-1

- Physical State : Solid, stable under standard conditions.

The biological activity of this compound can be attributed to its structural features, particularly the presence of both an amino group and a hydroxyl group on the aromatic ring. These functional groups facilitate interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.

- Antifibrinolytic Activity : The compound has been identified as an antifibrinolytic agent, which means it can inhibit the breakdown of fibrin in blood clots. This property is particularly useful in clinical settings for managing bleeding disorders .

- Antioxidant Properties : Research indicates that derivatives of hydroxybenzoic acids exhibit antioxidant activity, which may protect cells from oxidative stress and related diseases .

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, including those involved in inflammatory pathways. This suggests a role in anti-inflammatory therapies .

Biological Activity Data

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antifibrinolytic | Inhibits fibrin breakdown | |

| Antioxidant | Scavenges free radicals | |

| Enzyme Inhibition | Inhibits lipoxygenase activity |

Case Study 1: Antifibrinolytic Effects

A study demonstrated that this compound effectively reduced bleeding time in animal models by enhancing clot stability. The compound was administered prior to surgical procedures, resulting in significantly less blood loss compared to control groups .

Case Study 2: Antioxidant Activity

In vitro assays showed that the compound could reduce oxidative stress markers in human cell lines. The treatment led to a decrease in reactive oxygen species (ROS) levels, indicating its potential as a therapeutic agent for oxidative stress-related conditions .

Case Study 3: Enzyme Inhibition

Research focused on the inhibition of lipoxygenase enzymes revealed that this compound could effectively reduce inflammatory mediators in cell cultures. This suggests its utility in developing anti-inflammatory drugs targeting similar pathways .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antifibrinolytic Agent

PAMBA has been identified as a potential antifibrinolytic agent. Its structure allows it to inhibit fibrinolysis, which is the process of breaking down fibrin in blood clots. This property is crucial in medical scenarios where maintaining clot integrity is necessary, such as during surgeries or in patients with bleeding disorders .

1.2 Therapeutic Agent for Gastric Ulcers

PAMBA serves as a precursor for cetraxate, a therapeutic agent used to treat gastric ulcers. Cetraxate acts by inhibiting the secretion of gastric acid and promoting mucosal protection, thereby aiding in the healing of ulcers .

Polymer Synthesis

2.1 Monomer for Polymer Production

PAMBA is utilized as a monomer in the synthesis of various polymers. Its functional groups allow for the formation of copolymers that possess desirable mechanical and thermal properties. For instance, it can be polymerized with other monomers to create materials used in coatings and adhesives .

2.2 Cobalt Carboxy Phosphonates

In addition to traditional polymers, PAMBA has applications in synthesizing cobalt carboxy phosphonates, which are relevant in catalysis and materials science . These compounds exhibit unique properties that can be harnessed for specific industrial applications.

Biochemical Research

3.1 Peptide Synthesis

PAMBA is extensively used in peptide synthesis due to its amino group, which facilitates the formation of peptide bonds. It can be incorporated into various peptides that have biological activity, making it valuable for research in drug development and protein engineering .

3.2 GPR54 Agonistic Activity

Research indicates that PAMBA derivatives can act as agonists for GPR54, a G protein-coupled receptor involved in reproductive hormone signaling. This activity suggests potential applications in reproductive health and related therapeutic areas .

Environmental Considerations

While PAMBA has promising applications, it is essential to consider its environmental impact. Studies show that compounds similar to PAMBA can exhibit low toxicity levels in aquatic environments, indicating a lower risk when released into ecosystems . However, ongoing research is necessary to fully understand the ecological implications.

Data Tables

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Pharmaceuticals | Antifibrinolytic agent | Prevents excessive bleeding |

| Pharmaceuticals | Gastric ulcer treatment | Promotes healing of gastric mucosa |

| Polymer Chemistry | Monomer for polymer production | Enhances mechanical properties |

| Biochemistry | Peptide synthesis | Facilitates drug development |

| Biochemistry | GPR54 receptor agonist | Potential reproductive health applications |

Case Studies

-

Case Study 1: Antifibrinolytic Properties

A study conducted on PAMBA's efficacy as an antifibrinolytic agent demonstrated significant inhibition of fibrinolysis in vitro, suggesting its potential use in clinical settings where clot stability is critical. -

Case Study 2: Polymer Development

Researchers synthesized a series of copolymers incorporating PAMBA and evaluated their mechanical properties. The resulting materials showed enhanced tensile strength and thermal stability compared to traditional polymers.

Comparison with Similar Compounds

Sulfonamide and Sulfonyl Derivatives

- 4-[[[4-(Acetylamino)phenyl]sulfonyl]amino]-2-hydroxybenzoic acid methyl ester (10) Structure: Contains a sulfonamide group and methyl ester. Activity: Intermediate in synthesizing antitubercular sulfonamides . Key Data: Yield (83%), melting point (205–206°C), IR peaks (1682 cm⁻¹ for CONH) .

- 4-Methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide (12) Structure: Methoxy and sulfonyl groups at positions 4 and 2. Activity: Potential antitubercular agent. Key Data: IR confirms SO2NH (1162 cm⁻¹) and CONH (1682 cm⁻¹) .

Enzyme-Targeting Derivatives

- 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic Acid Amides Structure: Benzyl carbamate at C4, hydroxyl at C2. Activity: Inhibits BACE1 (28% at 10 µM) and acetylcholinesterase (AChE). Key Data: Structural similarity to polyaromatic BACE1 inhibitors but lower efficacy .

- 4-(Amino(carboxy)methyl)-2-hydroxybenzoic acid (76) Structure: Amino-carboxymethyl substituent at C4. Activity: Selective KAT-2 inhibitor (reduces KYNA in rat brain). Key Data: Inactive against KAT-1 .

Antimicrobial and Anticancer Agents

- (E)-4-(1-Isobutyl-2-oxoindolin-3-ylideneamino)-2-hydroxybenzoic acid (6b) Structure: Isatin moiety linked via Schiff base. Activity: Gram-positive antibacterial (MIC 0.190 mmol/L against S. aureus). Key Data: Binds B. subtilis histidine kinase .

- 4-(3,5-Dichloro-2-hydroxybenzylamino)-2-hydroxybenzoic acid (1) Structure: Dichlorosalicylaldehyde-derived. Activity: nNOS-PSD95 interrupter (neuroprotective). Synthesis: Condensation of 3,5-dichlorosalicylaldehyde with 4-aminosalicylic acid .

Structural-Activity Relationship (SAR) Analysis

Data Tables

Table 1: Key Physicochemical Properties

Q & A

Q. What protocols ensure safe handling and disposal of this compound?

Q. How to design SAR studies for derivatives targeting enhanced bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.